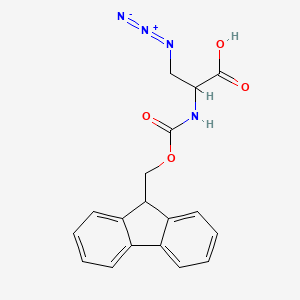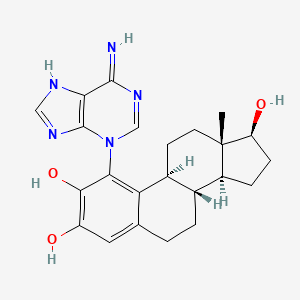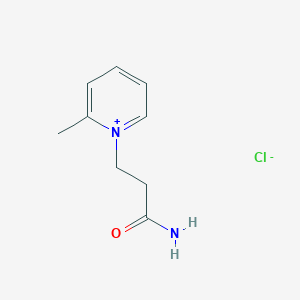
Fmoc-L-azidoalanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-azidoalanin is a derivative of the amino acid alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and an azido group is attached to the side chain. This compound is widely used in peptide synthesis and bioconjugation due to its ability to participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where the amino group of Fmoc-protected alanine is converted to an azido group using reagents like imidazole-1-sulfonyl azide hydrochloride . Another method involves the use of sodium azide in the presence of triphenylphosphine and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production of Fmoc-L-azidoalanin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the this compound is incorporated into growing peptide chains on a solid support .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-azidoalanin undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Cu(I) Catalysts: Used in click chemistry reactions.
Triphenylphosphine: Used in reduction and substitution reactions.
Sodium Azide:
Major Products
1,2,3-Triazoles: Formed in click chemistry reactions.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-L-azidoalanin is extensively used in peptide synthesis and the development of peptidomimetics. Its ability to undergo click chemistry makes it a valuable tool for creating complex peptide structures and conjugates .
Biology
In biological research, this compound is used to label proteins and peptides with fluorescent tags or other probes. This allows for the study of protein interactions, localization, and function .
Medicine
This compound is used in the development of peptide-based drugs and diagnostic agents. Its ability to form stable triazole linkages makes it useful in creating bioconjugates for targeted drug delivery and imaging .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in tissue engineering, drug delivery, and biosensing .
Mecanismo De Acción
The mechanism of action of Fmoc-L-azidoalanin primarily involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-azidohomoalanine: Similar to Fmoc-L-azidoalanin but with an extended side chain.
Fmoc-L-azidoornithine: Contains an additional amino group on the side chain.
Fmoc-L-azidolysine: Contains a longer side chain with an additional amino group.
Uniqueness
This compound is unique due to its balance of reactivity and stability. The azido group provides a versatile handle for bioconjugation, while the Fmoc group protects the amino group during synthesis. This combination makes it particularly useful in the synthesis of complex peptides and bioconjugates .
Propiedades
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)






![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

